molecular formula C10H10N2O3 B13036254 Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B13036254
M. Wt: 206.20 g/mol
InChI Key: AEAFBCRUIBVXDX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the pyrrole or pyridine rings.

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and exhibit similar biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with a fused ring system and significant biological importance.

    Pyrimidine derivatives: Pyrimidines are nitrogen-containing heterocycles with diverse applications in medicinal chemistry.

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-3-6-8(11-7)5-9(13)12-6/h3-4H,2,5H2,1H3,(H,12,13)

InChI Key

AEAFBCRUIBVXDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC(=O)C2

Origin of Product

United States

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